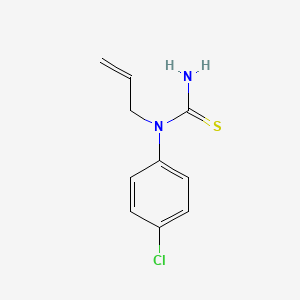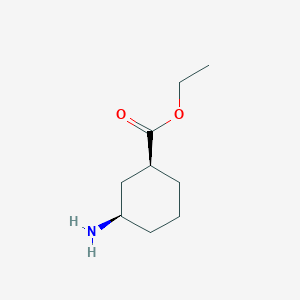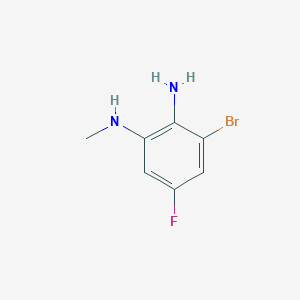![molecular formula C23H24N4O B8067110 (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene](/img/structure/B8067110.png)
(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
TG02 primarily targets cyclin-dependent kinases (CDKs), JAK2, and FLT3 . CDKs are crucial for cell cycle control and transcription initiation, while JAK2 and FLT3 are involved in various signaling pathways .
Mode of Action
TG02 inhibits its targets in a dose-dependent manner, blocking signaling pathways downstream of CDKs, JAK2, and FLT3 . Its main targets are CDKs, particularly CDK9 . By inhibiting CDK9, TG02 blocks the activation of RNA polymerase II and transcription, leading to the depletion of short-lived proteins such as Mcl-1 .
Biochemical Pathways
TG02 affects multiple biochemical pathways due to its multi-kinase inhibition. It depletes Mcl-1, a protein that inhibits apoptosis, thereby inducing cell death . It also blocks B-cell receptor signaling in chronic lymphocytic leukemia, inhibiting NF-κB and Akt activation .
Pharmacokinetics
TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models . It accumulates in tumor tissues, effectively blocking both CDK and STAT signaling . The exposures of TG02 in humans are sufficient for achieving inhibitory concentrations required in the majority of the glioma cell lines tested .
Result of Action
TG02’s action results in the induction of G1 cell cycle arrest and apoptosis . It depletes Mcl-1 and XIAP, leading to cell death in primary acute myeloid leukemia cells . In chronic lymphocytic leukemia, it induces apoptosis and blocks B-cell receptor signaling .
Action Environment
TG02’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that TG02 is not a substrate of P-GP, and concentrations in the brain are 2.4 times higher than in plasma , suggesting that it may be effective in environments with active efflux transporters.
properties
IUPAC Name |
(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587492 |
Source


|
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
CAS RN |
937270-47-8 |
Source


|
| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

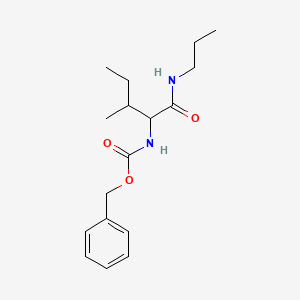
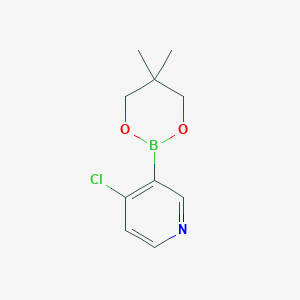
![(2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid](/img/structure/B8067043.png)

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B8067058.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]ethanol](/img/structure/B8067064.png)
![(1S,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B8067070.png)


![Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8067089.png)
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)
